molecular formula C5H4N2OS B2520859 3-Methoxy-1,2-thiazole-5-carbonitrile CAS No. 1909317-29-8

3-Methoxy-1,2-thiazole-5-carbonitrile

Cat. No.: B2520859
CAS No.: 1909317-29-8
M. Wt: 140.16
InChI Key: DTIKLZLBJRXSCH-UHFFFAOYSA-N
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Description

3-Methoxy-1,2-thiazole-5-carbonitrile is a heterocyclic organic compound with the molecular formula C5H4N2OS. It is characterized by a thiazole ring substituted with a methoxy group at the 3-position and a cyano group at the 5-position.

Scientific Research Applications

3-Methoxy-1,2-thiazole-5-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-1,2-thiazole-5-carbonitrile is not explicitly mentioned in the available literature. It’s often used for pharmaceutical testing , suggesting it may have biological activity.

Safety and Hazards

The safety information available indicates that 3-Methoxy-1,2-thiazole-5-carbonitrile may pose certain hazards. The compound has been assigned the GHS07 pictogram, with hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1,2-thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methoxy-2-aminothiophene with cyanogen bromide in the presence of a base, such as triethylamine, to yield the desired product .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-1,2-thiazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Comparison with Similar Compounds

  • 3-Methoxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
  • 2-Methoxy-1,3-thiazole-5-carbonitrile

Comparison: Compared to its analogs, 3-Methoxy-1,2-thiazole-5-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position and the cyano group at the 5-position provides distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methoxy-1,2-thiazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2OS/c1-8-5-2-4(3-6)9-7-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIKLZLBJRXSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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